1,2-Dilauroyl-sn-glycero-3-phosphocholine

Overview

Description

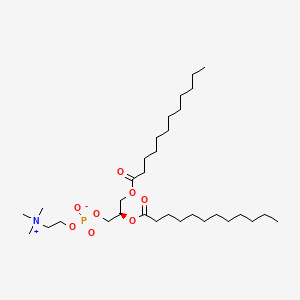

1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) is a synthetic phosphatidylcholine (PC) lipid characterized by two saturated 12-carbon (lauroyl) acyl chains esterified to the sn-1 and sn-2 positions of the glycerol backbone. With a molecular weight of 621.85 g/mol (C32H64NO8P) , DLPC is widely utilized in membrane biophysics, drug delivery systems, and structural studies of lipid-protein interactions. Its short acyl chains confer high fluidity and a low phase transition temperature (Tm), making DLPC ideal for forming stable, fluid bilayers at physiological and experimental temperatures . DLPC is a key component in liposome production and hybrid polymer-lipid vesicles, where its miscibility with polymers and other lipids enables precise control over membrane dynamics .

Preparation Methods

1,2-Dilauroyl-sn-glycero-3-phosphocholine can be synthesized through the esterification of 2-dodecanoyl glycerol with phosphocholine . The reaction typically involves the use of catalysts and specific reaction conditions to ensure high yield and purity. Industrial production methods often involve large-scale esterification processes followed by purification steps such as crystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

1,2-Dilauroyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of oxidized phospholipids.

Hydrolysis: In the presence of phospholipase enzymes, the compound can be hydrolyzed to release lauric acid and glycerophosphocholine.

Common reagents used in these reactions include oxidizing agents, phospholipase enzymes, and various fatty acids. The major products formed from these reactions include oxidized phospholipids, free fatty acids, and glycerophosphocholine .

Scientific Research Applications

Structural and Membrane Studies

DLPC is widely used in the study of lipid bilayers and membrane dynamics due to its unique properties. Its ability to form versatile membrane bilayers makes it an ideal candidate for investigating the behavior of lipids in biological membranes.

Case Study: Giant Unilamellar Vesicles

Research has shown that DLPC can be utilized to create giant unilamellar vesicles (GUVs), which are essential for studying membrane dynamics under various conditions. A study demonstrated that applying an alternating electric field to GUVs composed of DLPC resulted in observable deformations and migration towards electrodes without causing membrane disruption or fusion . This indicates its potential for applications in drug delivery systems and biosensors.

Drug Delivery Systems

DLPC is explored for its role in drug delivery, particularly in the formulation of liposomes. Its amphiphilic nature allows it to encapsulate hydrophilic drugs effectively, enhancing bioavailability.

Case Study: Liposomal Formulations

In a study examining hybrid liposomes containing DLPC, researchers found that these formulations exhibited specific inhibitory effects on human lymphoma cells. The results indicated that DLPC-based liposomes could be effective carriers for targeted drug delivery . This highlights the potential of DLPC in developing novel therapeutic strategies.

Spin-Label Studies

DLPC is frequently employed in spin-labeling techniques to investigate lipid dynamics and interactions within membranes. This method provides insights into the fluidity and organization of lipid bilayers.

Application in Spin-Labeling

A notable application involves using DLPC in spin-label studies to analyze lipid interactions within model membranes. The findings contribute to understanding how different lipid compositions affect membrane properties, which is crucial for developing lipid-based therapies .

Biophysical Characterization

The biophysical properties of DLPC make it suitable for various characterization techniques, including fluorescence microscopy and nuclear magnetic resonance (NMR) spectroscopy.

Fluorescence Imaging Studies

Studies utilizing fluorescence microscopy have shown that DLPC can form distinct phase-separated domains within lipid bilayers. This property is essential for understanding lipid raft formation and its implications in cellular signaling pathways . Such insights are vital for elucidating the role of lipids in health and disease.

Antioxidant Properties

Research has also explored the antioxidant properties of DLPC, particularly its interaction with tocopherols (vitamin E compounds) in lipid systems.

Study on Oxidative Stability

A study investigated the effects of DLPC on oxidative stability in oil-water systems, revealing that the addition of DLPC increased the concentration of certain tocopherols at interfaces, thereby enhancing antioxidant activity . This application is relevant for food science and nutrition, where lipid oxidation is a concern.

Gene Transfer Applications

DLPC has been investigated for its potential use in gene transfer technologies due to its ability to form stable complexes with nucleic acids.

Cationic Liposome Studies

Research indicates that cationic multilamellar liposomes containing DLPC can facilitate efficient gene transfer with reduced cytotoxicity compared to other formulations . This application underscores the importance of DLPC in advancing gene therapy techniques.

Data Summary Table

Mechanism of Action

1,2-Dilauroyl-sn-glycero-3-phosphocholine exerts its effects primarily through its role as a phospholipid in biological membranes. It can modulate membrane fluidity and permeability, influencing the activity of membrane-bound proteins and receptors. The compound also acts as an agonist for liver receptor homologue-1 (LRH-1), activating signaling pathways involved in lipid metabolism and inflammation .

Comparison with Similar Compounds

Chain Length and Phase Behavior

DLPC’s physicochemical properties are strongly influenced by its short, saturated C12 chains. Comparative studies with longer-chain phosphatidylcholines reveal distinct differences:

- DLPC (C12:0) vs. 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC, C14:0) : DLPC exhibits lower Tm (~−2°C) compared to DMPC (Tm ~23°C), resulting in enhanced membrane fluidity at room temperature. This property makes DLPC preferable for studies requiring fluid bilayers without external heating .

- DLPC vs. 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC, C16:0): DPPC’s Tm (~41°C) necessitates heating to maintain fluidity, whereas DLPC remains fluid under ambient conditions. In mixed systems, DLPC/1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC, C18:0) forms distinct gel-phase domains, unlike DLPC/DPPC mixtures, which exhibit less pronounced phase separation .

Table 1: Chain Length and Thermal Properties of Saturated PCs

| Compound | Chain Length | Molecular Weight (g/mol) | Phase Transition Temp (Tm) | Key Applications |

|---|---|---|---|---|

| DLPC (C12:0) | 12:0 | 621.85 | ~−2°C | Fluid bilayers, liposomes |

| DMPC (C14:0) | 14:0 | 677.95 | ~23°C | Model membranes, vesicles |

| DPPC (C16:0) | 16:0 | 734.04 | ~41°C | Drug delivery, lung surfactants |

| DSPC (C18:0) | 18:0 | 790.13 | ~55°C | High-Tm vesicles, sustained release |

Membrane Fluidity and Hybrid Systems

DLPC’s fluidity enables unique interactions in hybrid lipid-polymer vesicles. For example, mixtures with PB-b-PEO polymers form membranes where domain size and distribution are tunable via cooling rates or additives like cholesterol . In contrast, longer-chain lipids (e.g., DCPC, C16:0) require higher temperatures to achieve similar miscibility. DLPC’s fluid phase also facilitates rapid molecular diffusion, making it a preferred choice for studying membrane protein dynamics .

Unsaturated Phosphatidylcholines

Compared to unsaturated PCs like 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC, C18:1), DLPC lacks kinks in its acyl chains, leading to tighter packing and reduced permeability. DOPC’s unsaturated bonds lower Tm further (−20°C to −10°C), enhancing flexibility but reducing mechanical stability . DLPC’s saturated structure provides intermediate fluidity, balancing stability and adaptability in membrane models.

Table 2: Saturated vs. Unsaturated PCs

| Property | DLPC (C12:0) | DOPC (C18:1) |

|---|---|---|

| Chain Saturation | Saturated | Unsaturated (cis) |

| Tm | ~−2°C | −20°C to −10°C |

| Membrane Packing | Tight | Loose |

| Permeability | Moderate | High |

| Applications | Liposomes, simulations | Flexible bilayers, cell mimics |

Functional and Structural Insights

- Drug Delivery: DLPC’s fluid bilayers enhance encapsulation efficiency in lipid-polymer nanoparticles (LPNs), whereas longer-chain PCs (e.g., DPPC) improve rigidity for controlled release .

- Protein Interactions : Molecular dynamics simulations show DLPC bilayers stabilize TREK-2 ion channels under physiological pressure, while POPE:POPG (bacterial membrane analogs) induce structural rearrangements .

- Thermal Stability : Mixed membranes with DLPC exhibit increased 5-carboxyfluorescein leakage compared to longer-chain lipids, highlighting trade-offs between fluidity and barrier integrity .

Key Research Findings

- Phase Separation : DLPC/DSPC mixtures form DiI-rich gel phases under AFM, unlike DLPC/DPPC systems, which lack distinct domains .

- Enthalpy Contributions: Hydrogen bonding between DLPC and water increases ∆H during melting, a phenomenon less pronounced in longer-chain DMPC .

- Hybrid Vesicles : DLPC’s miscibility with polymers enables stimuli-responsive domain formation, critical for designing adaptive drug carriers .

Biological Activity

1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) is a phospholipid that plays a significant role in various biological processes and has garnered attention for its applications in drug delivery systems, membrane biology, and biophysical studies. This article explores the biological activity of DLPC, highlighting its interactions with biological membranes, its role in drug delivery, and relevant case studies.

Overview of this compound

- Chemical Formula : CHNOP

- Molecular Weight : 621.826 g/mol

- CAS Number : 127641-86-5

DLPC is a synthetic phospholipid commonly used in research to study membrane dynamics and properties. Its structure comprises two lauric acid chains esterified to a glycerol backbone, with a phosphate group linked to choline.

Membrane Interaction

DLPC exhibits unique properties that influence its interaction with lipid bilayers. Studies have shown that DLPC can alter membrane fluidity and permeability, which is crucial for various cellular processes:

- Fluidity Modulation : DLPC enhances the fluidity of lipid bilayers due to its short acyl chains compared to longer-chain phospholipids. This property is beneficial for the incorporation of therapeutic agents into membranes .

- Membrane Fusion : DLPC has been shown to facilitate membrane fusion processes, which are essential for the delivery of biomolecules into cells. This property makes it a candidate for drug delivery systems .

Enzymatic Activity

The enzymatic interactions involving DLPC include:

- Phospholipase A2 Activity : Research indicates that DLPC is susceptible to hydrolysis by phospholipase A2 (PLA2), which can lead to the release of fatty acids and lysophosphatidylcholine. This reaction is significant in inflammatory responses and cell signaling pathways .

Drug Delivery Applications

- Liposome Formation : DLPC has been utilized to create liposomes for drug delivery applications. A study demonstrated that liposomes composed of DLPC showed enhanced skin penetration when loaded with caffeine, suggesting its potential for transdermal drug delivery systems .

- Giant Unilamellar Vesicles (GUVs) : In experiments involving GUVs made from DLPC, researchers observed distinct lipid domain formations that could be manipulated by external electric fields. This property is useful in understanding membrane dynamics and could lead to novel therapeutic strategies .

Biophysical Studies

A study analyzing the interactions between DLPC and other phospholipids revealed insights into lipid domain shape and behavior under varying conditions. The fluorescence imaging indicated that different combinations of phospholipids could influence the stability and functionality of lipid membranes .

Comparative Analysis of Phospholipids

The following table summarizes key properties and biological activities of various phospholipids, including DLPC:

| Phospholipid | Structure Type | Membrane Fluidity | Drug Delivery Potential | Enzymatic Susceptibility |

|---|---|---|---|---|

| This compound (DLPC) | Synthetic | High | High | Yes |

| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | Synthetic | Moderate | Moderate | Yes |

| 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) | Synthetic | Low | Moderate | Yes |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and purifying DLPC with high purity?

Q. What are standard protocols for preparing DLPC-based liposomes?

Passive encapsulation methods, such as thin-film hydration or microfluidic mixing, are widely used:

- Thin-Film Hydration : DLPC is dissolved in chloroform, dried under nitrogen to form a lipid film, and hydrated with aqueous buffer (e.g., PBS) at temperatures above its phase transition (~−2°C) .

- Microfluidic Mixing : Enables precise control of lipid-to-aqueous phase ratios, producing monodisperse liposomes with high encapsulation efficiency (e.g., for proteins or small molecules) .

Advanced Research Questions

Q. How does DLPC influence the stability and drug release kinetics of lipid-coated polymeric nanoparticles (LPNs)?

DLPC’s short acyl chains (C12:0) enhance lipid bilayer fluidity, improving drug encapsulation and temperature-responsive release. In LPNs, DLPC forms a fluid shell around poly(lactide-co-glycolide) (PLGA) cores, reducing burst release and extending therapeutic payload delivery. Studies show DLPC-based LPNs exhibit 20–30% higher encapsulation efficiency for hydrophobic drugs compared to rigid lipids like DSPC .

Q. What experimental approaches resolve phase separation in DLPC/DSPC mixed lipid bilayers?

Asymmetric bilayers containing DLPC (fluid phase) and DSPC (gel phase) are studied using:

- Atomic Force Microscopy (AFM) : Detects nanoscale phase boundaries and measures bilayer thickness (DLPC: ~3.5 nm; DSPC: ~5 nm) .

- Differential Scanning Calorimetry (DSC) : Identifies phase transition temperatures (DLPC: −2°C; DSPC: 55°C) and coexistence regimes .

- Fluorescence Microscopy : DiI dye partitioning visualizes gel-fluid domain formation .

These methods reveal that DLPC-rich regions enhance lateral diffusion, critical for membrane protein activity .

Q. How is DLPC utilized in reconstructing cytochrome P450 metabolic systems?

DLPC serves as a lipid cofactor in reconstituted P450 systems to stabilize membrane-associated enzymes. A typical system includes:

- Lipid Cofactors : DLPC, dioleoylphosphatidylcholine, and phosphatidylserine (3:1:1 molar ratio).

- Enzyme Components : Cytochrome P450 3A4, cytochrome b5, and NADPH reductase.

DLPC’s fluidity facilitates protein-lipid interactions, achieving 70–80% metabolic activity compared to native microsomal membranes .

Q. How do DLPC-based charge-converting nanoparticles improve targeted drug delivery?

DLPC nanoparticles functionalized with pH-sensitive polymers (e.g., poly(β-amino esters)) undergo charge reversal in acidic tumor microenvironments. For example:

Properties

IUPAC Name |

[(2R)-2,3-di(dodecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/t30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFVSSZAOYLHEE-SSEXGKCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H64NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10904060 | |

| Record name | Dilauroyl phosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18194-25-7 | |

| Record name | 1,2-Dilauroyl-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18194-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-alpha-Dilauroyl-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018194257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dilauroyl phosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(7-lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphahenicosyl)trimethylammonium 4-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DILAUROYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31NE1DVE91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.